

The Dual Life of BMS-214662: From Farnesyltransferase Inhibitor to Molecular Glue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-214662 hydrochloride

Cat. No.: B591819

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Development, and Evolving Mechanisms of a Promising Anti-Cancer Agent

Introduction

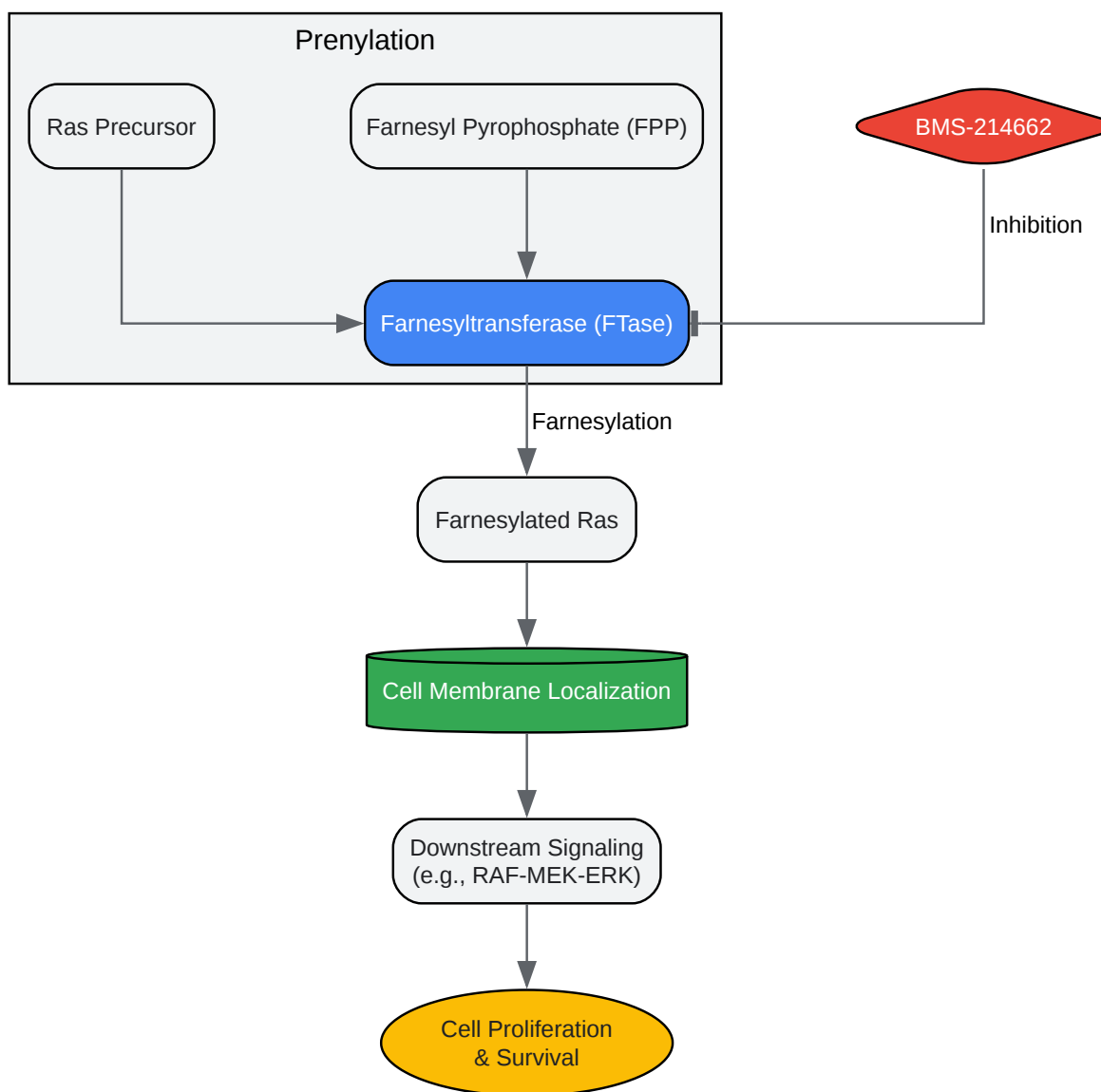
Initially developed by Bristol-Myers Squibb, BMS-214662 is a non-sedating benzodiazepine derivative that has traversed a fascinating journey in the landscape of oncology drug discovery. [1] Conceived as a potent and selective farnesyltransferase inhibitor (FTI), it demonstrated significant preclinical antitumor activity, leading to its evaluation in numerous clinical trials. [2][3] More recently, a paradigm-shifting discovery has unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins. This technical guide provides a comprehensive overview of the discovery, historical development, and the dual mechanisms of action of BMS-214662, tailored for researchers, scientists, and drug development professionals.

The Original Target: Farnesyltransferase Inhibition

The initial development of BMS-214662 was centered on the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of oncoproteins. [1][4] Farnesylation is a critical step for the proper localization and function of Ras proteins, which are frequently mutated in human cancers and play a key role in signal transduction pathways that drive cell proliferation and survival.

Mechanism of Action as a Farnesyltransferase Inhibitor

BMS-214662 acts as a potent and selective inhibitor of farnesyltransferase.[2][3] By blocking this enzyme, it prevents the attachment of a farnesyl group to the C-terminal cysteine residue of target proteins like H-Ras and K-Ras.[1] This inhibition disrupts their ability to anchor to the inner surface of the cell membrane, thereby abrogating their downstream signaling functions.



[Click to download full resolution via product page](#)

Figure 1: Farnesyltransferase Inhibition by BMS-214662.

Preclinical Efficacy as a Farnesyltransferase Inhibitor

BMS-214662 demonstrated broad-spectrum antitumor activity in a variety of preclinical models, including human tumor xenografts.[2][3] Notably, its efficacy was not strictly dependent on the presence of Ras mutations, suggesting that other farnesylated proteins were also important targets.[3]

Table 1: In Vitro Farnesyltransferase Inhibitory Activity of BMS-214662

Target	IC50 (nM)	Reference
H-Ras Farnesylation	1.3	[5]
K-Ras Farnesylation	8.4	[5]

Table 2: Preclinical In Vivo Antitumor Activity of BMS-214662 in Human Tumor Xenograft Models

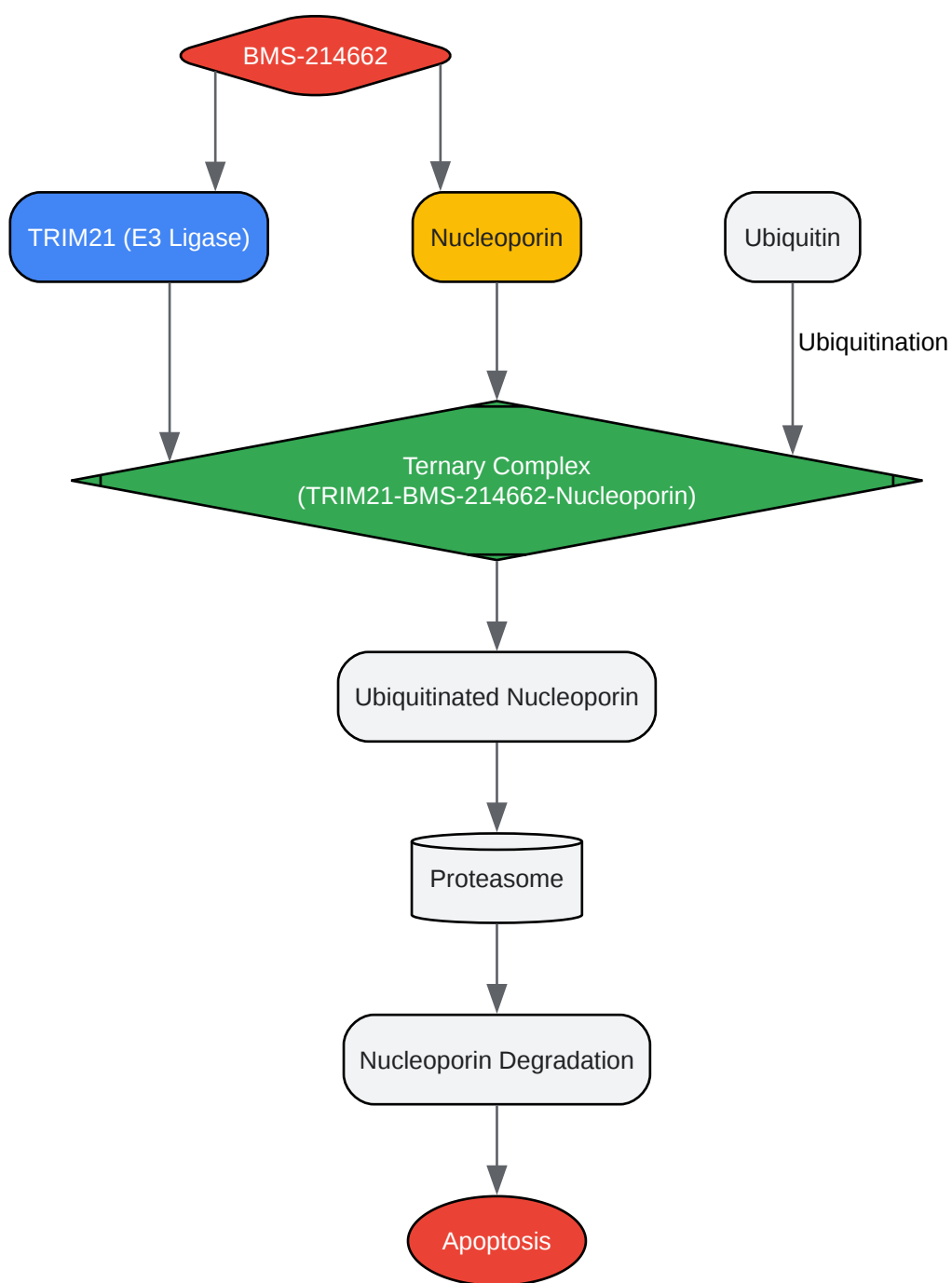
Tumor Model	Route of Administration	Dosing Schedule	Outcome	Reference
HCT-116 (Colon)	Parenteral & Oral	Not Specified	Curative responses	[2][3]
HT-29 (Colon)	Parenteral & Oral	Not Specified	Curative responses	[2]
MiaPaCa (Pancreatic)	Parenteral & Oral	Not Specified	Curative responses	[2]
Calu-1 (Lung)	Parenteral & Oral	Not Specified	Curative responses	[2]
EJ-1 (Bladder)	Parenteral & Oral	Not Specified	Curative responses	[2]
N-87 (Gastric)	Not Specified	Not Specified	Borderline activity	[2]

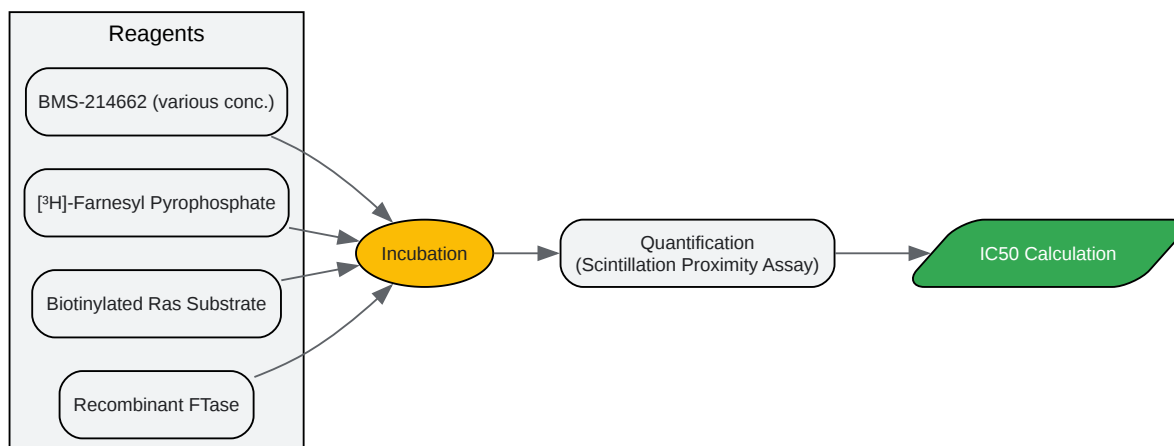
A New Chapter: The Molecular Glue Mechanism

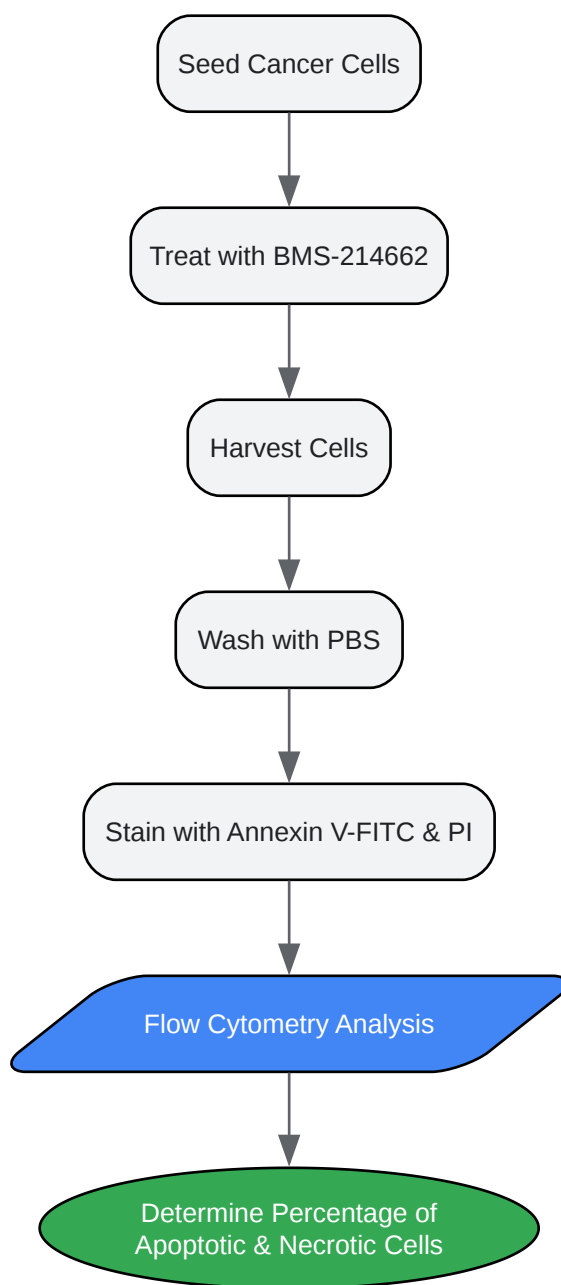
Recent groundbreaking research has redefined the mechanism of action of BMS-214662, identifying it as a molecular glue. This novel mechanism involves the E3 ubiquitin ligase TRIM21 and leads to the degradation of nucleoporins, proteins that form the nuclear pore complex.

Mechanism of Action as a Molecular Glue

BMS-214662 acts as a molecular adhesive, inducing a novel interaction between TRIM21 and nucleoporins. This induced proximity triggers the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of these essential components of the nuclear pore complex disrupts nuclear transport and ultimately leads to apoptosis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A phase I pharmacokinetic and pharmacodynamic study of the farnesyl transferase inhibitor BMS-214662 in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Dual Life of BMS-214662: From Farnesyltransferase Inhibitor to Molecular Glue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591819#discovery-and-history-of-bms-214662-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com